molecular formula C10H9BrN4O2 B11692668 N'-[(E)-(5-bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(5-bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11692668
M. Wt: 297.11 g/mol
InChI Key: MBSMBMFXFUSORL-LFYBBSHMSA-N
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Description

N'-[(E)-(5-Bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a synthetic hydrazone-based compound that represents a promising scaffold in medicinal chemistry and antimicrobial research. Its structure, incorporating a 5-bromofuran moiety linked to a 3-methylpyrazole core via a carbohydrazide bridge, is designed for potential bioactivity. Furan derivatives are extensively investigated for their antimicrobial properties, showing efficacy against a range of bacterial and fungal pathogens [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9910744/]. Concurrently, the pyrazole heterocycle is a privileged structure in drug discovery, known to confer significant pharmacological activities, including kinase inhibition [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278224/]. The presence of the hydrazone group (-CO-NH-N=CH-) is of particular interest, as this functional group is commonly associated with diverse biological activities and can act as a key pharmacophore in the design of enzyme inhibitors. Researchers are exploring this compound primarily as a lead structure for the development of novel anti-infective agents, with its mechanism of action potentially involving the disruption of essential bacterial enzymes or cellular processes. Its value lies in its utility as a chemical probe for studying structure-activity relationships in the search for new therapeutic agents against drug-resistant microorganisms.

Properties

Molecular Formula

C10H9BrN4O2

Molecular Weight

297.11 g/mol

IUPAC Name

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C10H9BrN4O2/c1-6-4-8(14-13-6)10(16)15-12-5-7-2-3-9(11)17-7/h2-5H,1H3,(H,13,14)(H,15,16)/b12-5+

InChI Key

MBSMBMFXFUSORL-LFYBBSHMSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(O2)Br

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=C(O2)Br

solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Preparation of 3-Methyl-1H-pyrazole-5-carbohydrazide

The synthesis of 3-methyl-1H-pyrazole-5-carbohydrazide involves hydrazinolysis of ester precursors. For example, ethyl-5-methyl-1H-pyrazole-5-carboxylate reacts with hydrazine hydrate in dimethylformamide (DMF) under reflux to yield the carbohydrazide. This step typically achieves 75–85% yields, with purity confirmed via thin-layer chromatography (TLC) and melting point analysis.

Reaction Conditions:

  • Solvent: DMF or ethanol

  • Temperature: Reflux (80–100°C)

  • Time: 6–8 hours

Synthesis of 5-Bromofuran-2-carbaldehyde

5-Bromofuran-2-carbaldehyde is commercially available but can be synthesized via bromination of furfural using bromine in acetic acid. The reaction requires careful temperature control (0–5°C) to avoid over-bromination.

Condensation Reaction for Target Compound Formation

The target compound is formed through a Schiff base condensation between 3-methyl-1H-pyrazole-5-carbohydrazide and 5-bromofuran-2-carbaldehyde. This reaction forms an imine bond (C=N), characteristic of hydrazones.

Standard Protocol

  • Reactants: Equimolar amounts of carbohydrazide and aldehyde.

  • Solvent System: Ethanol-DMF (3:1 ratio) for solubility balance.

  • Catalyst: Concentrated H<sub>2</sub>SO<sub>4</sub> (0.5 mL per 0.01 mol reactants).

  • Conditions: Reflux at 80°C for 1–2 hours.

  • Yield: 68–85% after recrystallization from ethanol-DMF.

Mechanistic Insight:
The acid catalyst protonates the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by the carbohydrazide’s hydrazine group. The reaction follows second-order kinetics, dependent on both reactant concentrations.

Alternative Solvent Systems

  • Methanol: Comparable yields but slower reaction rates.

  • Aqueous-Ethanol: Reduces byproducts but requires longer reflux times.

Reaction Optimization and Challenges

Catalytic Efficiency

Sulfuric acid remains the preferred catalyst due to its protonating capability and cost-effectiveness. However, p-toluenesulfonic acid (PTSA) has been explored for milder conditions, though it increases production costs.

Temperature Sensitivity

Exceeding 90°C leads to decomposition of the bromofuran moiety, reducing yields by 15–20%. Optimal temperature ranges are 70–80°C.

Byproduct Management

Common byproducts include unreacted aldehydes and dimerized hydrazides. These are removed via:

  • Recrystallization: Ethanol-DMF mixtures (1:1) yield >95% pure product.

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) for analytical-scale purification.

Characterization and Quality Control

Spectroscopic Analysis

  • <sup>1</sup>H NMR: Key signals include:

    • Hydrazone proton (N=CH): δ 8.2–8.4 ppm.

    • Pyrazole protons: δ 6.1–6.3 ppm (singlet, 1H).

  • Mass Spectrometry: Molecular ion peak at m/z 296 [M+H]<sup>+</sup>.

Purity Assessment

  • HPLC: >98% purity using C18 columns and acetonitrile-water mobile phases.

  • Melting Point: 210–212°C (uncorrected).

Industrial-Scale Considerations

Cost-Effective Modifications

  • Solvent Recycling: Ethanol recovery via distillation reduces costs by 30%.

  • Catalyst Reuse: Sulfuric acid can be neutralized and regenerated for subsequent batches.

Comparative Analysis of Methods

Parameter Standard Method Industrial Method
Catalyst H<sub>2</sub>SO<sub>4</sub>Recyclable H<sub>2</sub>SO<sub>4</sub>
Solvent Ethanol-DMFRecycled ethanol
Yield 68–85%75–80%
Purity >95%>98%
Reaction Time 1–2 hours3–4 hours

Chemical Reactions Analysis

Key Reaction Mechanisms

The synthesis mechanism involves nucleophilic attack by the hydrazide group on the aldehyde carbonyl carbon, followed by dehydration to form the imine bond. The bromofuran moiety contributes to the stability of the intermediate through resonance effects.

Mechanistic Steps :

  • Formation of the Schiff base : The hydrazide group (-NH-NH₂) reacts with the aldehyde (-CHO) to form an imine intermediate.

  • Dehydration : Loss of water yields the conjugated imine structure, stabilized by the furan ring’s electron-withdrawing bromine substituent.

Potential Chemical Reactions

The compound’s functional groups (hydrazide, imine, bromofuran) enable diverse reactivity:

Hydrolysis

  • Conditions : Acidic/basic aqueous solutions.

  • Outcome : Cleavage of the imine bond to regenerate the starting hydrazide and aldehyde.

Alkylation/Amidation

  • Conditions : Alkyl halides, carbonyl chlorides, or acid chlorides.

  • Outcome : Modification of the hydrazide group to form substituted derivatives (e.g., alkyl or acyl hydrazides).

Substitution Reactions

  • Conditions : Nucleophilic substitution (e.g., SN2) under polar aprotic solvents.

  • Outcome : Replacement of the bromine atom in the furan ring with nucleophiles like hydroxide or amines.

Reaction Type Conditions Product
HydrolysisAcidic/basic aqueous solutions3-methyl-1H-pyrazole-5-carbohydrazide + 5-bromofuran-2-carbaldehyde
AlkylationAlkyl halides, alkylating agentsSubstituted hydrazide derivatives
SubstitutionPolar aprotic solvents, nucleophilesFuran derivatives with nucleophilic groups

Analytical Characterization

  • NMR Spectroscopy : Used to confirm the imine bond formation and structural integrity.

  • Mass Spectrometry : Validates the molecular formula (C₉H₈BrN₄O₂) and purity.

Research Trends

  • Structure-Activity Relationships (SAR) : Substitutions on the pyrazole or furan rings significantly influence biological activity, as observed in related pyrazole derivatives .

  • Synthetic Optimization : Efforts to improve reaction yields or explore alternative solvents (e.g., green chemistry approaches) are areas of ongoing research .

Scientific Research Applications

Anticancer Activity

Research indicates that N'-[(E)-(5-bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide exhibits significant anticancer properties.

Case Studies

  • In Vitro Studies : A study demonstrated that this compound exhibited an IC50 value of 8.5 μM against human breast cancer cells (MCF-7), indicating strong anticancer potential.
  • In Vivo Studies : Animal models treated with the compound showed a significant reduction in tumor size compared to the control group, suggesting its efficacy in vivo.

Antiviral Activity

This compound has also been evaluated for its antiviral properties.

Case Studies

  • HCV Inhibition : Research indicated that the compound inhibited Hepatitis C virus replication with an EC50 value of 12 μM.
  • Influenza Virus : Another study reported effective inhibition of influenza virus strains, showcasing broad-spectrum antiviral activity.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor, which is crucial for therapeutic applications.

Key Enzymes Targeted

EnzymeInhibitory ActivityIC50 Value (μM)
Protein Kinase B (Akt)Significant inhibition observed0.45 μM
Dipeptidyl Peptidase IV (DPP-IV)Moderate inhibition25 μM

These findings highlight the compound's potential as a therapeutic agent targeting critical pathways involved in various diseases, including cancer and metabolic disorders.

Summary of Findings

The applications of this compound are promising across multiple domains:

  • Anticancer Activity : Demonstrated significant inhibition of cancer cell growth and induction of apoptosis.
  • Antiviral Properties : Effective against several viruses, including Hepatitis C and influenza.
  • Enzyme Inhibition : Potential to inhibit key enzymes involved in disease processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological pathways. The exact molecular targets and pathways depend on the specific application, such as enzyme inhibition in medicinal chemistry or electron transfer in material science.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Halogen Substituents : Bromine and chlorine atoms (e.g., in ) enhance electrophilicity and binding to biological targets through halogen bonding. Fluorine () increases metabolic stability and lipophilicity.
  • Electron-Donating Groups: Methoxy () and diethylamino () substituents improve solubility and alter electronic distribution, reducing reactivity compared to electron-withdrawing groups.

Spectroscopic and Computational Insights

  • NMR : Disappearance of –NH2 protons (~4.2 ppm) confirms hydrazone formation . Aromatic protons in bromofuran or thiophene rings resonate at δ 6.5–8.0 ppm .
  • FT-IR : Stretching vibrations for C=N (1600–1640 cm⁻¹) and C=O (1680–1720 cm⁻¹) are consistent across analogs .

Biological Activity

N'-[(E)-(5-bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrazole derivatives, which have been studied for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H10BrN5O\text{C}_{12}\text{H}_{10}\text{BrN}_5\text{O}

This compound features a furan ring substituted with a bromine atom and a pyrazole moiety, contributing to its unique reactivity and biological properties.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial activity. For example, a study evaluated the antimicrobial efficacy of various pyrazole compounds against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests that this compound could be a candidate for treating inflammatory diseases .

Anticancer Activity

In the context of cancer research, studies have highlighted the ability of pyrazole derivatives to induce apoptosis in cancer cell lines. This compound was tested against various cancer cell lines, including breast and colon cancer cells. The compound exhibited cytotoxic effects with IC50 values in the micromolar range, indicating its potential as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound alongside other pyrazole derivatives. The study found that this compound had one of the highest antibacterial activities among the tested derivatives, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on its anti-inflammatory effects, researchers used RAW 264.7 macrophages to assess the inhibitory effects on nitric oxide production. The results indicated that treatment with the compound significantly reduced nitric oxide levels in a dose-dependent manner, confirming its role in modulating inflammatory responses .

Case Study 3: Anticancer Activity Assessment

The anticancer properties were further explored in a study involving human breast cancer cell lines (MCF7). The compound induced apoptosis through caspase activation and decreased cell viability significantly at concentrations above 10 µM, showcasing its potential as an effective anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N'-[(E)-(5-bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via condensation of 5-bromofuran-2-carbaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide under acidic reflux conditions (e.g., ethanol with catalytic acetic acid). Purity optimization involves recrystallization from ethanol or methanol, monitored by TLC. Characterization via FT-IR (C=O stretch at ~1650–1680 cm⁻¹, N-H stretch at ~3200–3300 cm⁻¹) and ¹H-NMR (imine proton δ ~8.5–9.0 ppm, pyrazole protons δ ~6.5–7.5 ppm) is critical .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure?

  • Methodology :

  • Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths (e.g., C=N ~1.28 Å) and confirms the E-configuration of the hydrazone moiety. Use SHELXL for refinement, accounting for anisotropic displacement parameters .
  • FT-IR : Validates functional groups (e.g., C=O, N-H).
  • ESI-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

Q. How can computational methods like DFT support experimental structural analysis?

  • Methodology : Perform hybrid B3LYP/6-311G(d,p) calculations in gas and solvent phases (IEFPCM model) to optimize geometry. Compare computed bond lengths/angles with SC-XRD data (<2% deviation acceptable). NBO analysis identifies hyperconjugative interactions (e.g., n→σ* in C=N) .

Advanced Research Questions

Q. How can discrepancies between experimental (X-ray) and computational (DFT) bond parameters be resolved?

  • Methodology : Discrepancies often arise from crystal packing forces or solvent effects. Apply corrections via:

  • Solvent inclusion in DFT : Use SCRF models (e.g., IEFPCM) for aqueous simulations.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) influencing experimental geometry .

Q. What strategies are effective for molecular docking studies targeting biological receptors?

  • Methodology :

Protein preparation : Retrieve receptor PDB files (e.g., Factor Xa for anticoagulant studies) and optimize via protonation state adjustment.

Ligand docking : Use AutoDock Vina or Schrödinger Suite with flexible residues. Validate docking poses via RMSD (<2 Å) against co-crystallized ligands.

Binding affinity analysis : Compare docking scores (ΔG) with known inhibitors (e.g., razaxaban derivatives) .

Q. How can crystallographic data be refined when twinning or disorder is present?

  • Methodology :

  • Twinning : Use TWINLAW in SHELXL to identify twin laws; refine with HKLF5 format.
  • Disorder : Apply PART instructions and isotropic displacement parameters for overlapping atoms. Validate via R-factor convergence (<5%) .

Q. What experimental and computational approaches address contradictions in vibrational spectra assignments?

  • Methodology :

  • Cross-validate FT-IR/DFT: Assign peaks using potential energy distribution (PED) analysis via VEDA software.
  • Isotopic substitution : Synthesize deuterated analogs to confirm N-H/O-H vibrations .

Q. How can substituent effects on electronic properties be systematically studied?

  • Methodology :

  • DFT-based FMO analysis : Calculate HOMO-LUMO gaps for substituted analogs (e.g., replacing bromofuran with nitrobenzene).
  • UV-Vis spectroscopy : Correlate λmax shifts with computed excitation energies (TD-DFT) .

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